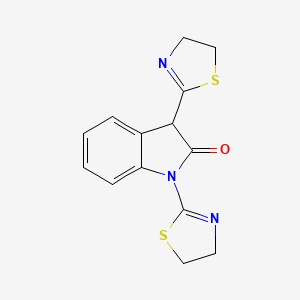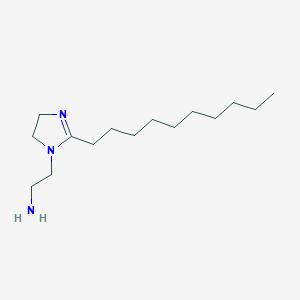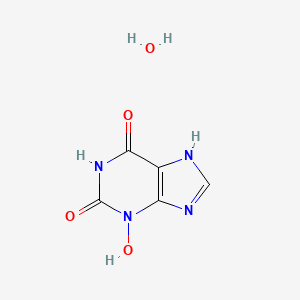
3-Hydroxyxanthine hydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Hydroxyxanthine hydrate is a derivative of xanthine, a purine base found in most body tissues and fluids It is a crystalline compound that incorporates water molecules into its structure, forming a hydrate
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxyxanthine hydrate typically involves the hydroxylation of xanthine. This can be achieved through various chemical reactions, including the use of hydroxylating agents under controlled conditions. The reaction is usually carried out in an aqueous medium to facilitate the formation of the hydrate.
Industrial Production Methods: Industrial production of this compound may involve large-scale hydroxylation processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and concentration of reagents, ensuring high yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions: 3-Hydroxyxanthine hydrate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various derivatives.
Reduction: Reduction reactions can convert it back to xanthine or other related compounds.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Various halogenating agents and nucleophiles can be employed under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 3,7-dihydroxyxanthine, while substitution reactions can produce halogenated derivatives.
Applications De Recherche Scientifique
3-Hydroxyxanthine hydrate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other purine derivatives.
Biology: The compound is studied for its role in metabolic pathways and enzyme interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders.
Industry: It is used in the production of pharmaceuticals and as a research tool in drug development.
Mécanisme D'action
The mechanism of action of 3-Hydroxyxanthine hydrate involves its interaction with various molecular targets and pathways. It acts as an inhibitor of certain enzymes involved in purine metabolism, such as xanthine oxidase. By inhibiting these enzymes, it can modulate the levels of uric acid and other metabolites, potentially offering therapeutic benefits.
Comparaison Avec Des Composés Similaires
Xanthine: The parent compound, which lacks the hydroxyl group.
7-Hydroxyxanthine: Another hydroxylated derivative with different properties.
Caffeine: A methylated xanthine derivative with stimulant effects.
Uniqueness: 3-Hydroxyxanthine hydrate is unique due to its specific hydroxylation pattern, which imparts distinct chemical and biological properties. Its hydrate form also influences its solubility and stability, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
64038-49-9 |
|---|---|
Formule moléculaire |
C5H6N4O4 |
Poids moléculaire |
186.13 g/mol |
Nom IUPAC |
3-hydroxy-7H-purine-2,6-dione;hydrate |
InChI |
InChI=1S/C5H4N4O3.H2O/c10-4-2-3(7-1-6-2)9(12)5(11)8-4;/h1,12H,(H,6,7)(H,8,10,11);1H2 |
Clé InChI |
BGQLASDHWPLTDZ-UHFFFAOYSA-N |
SMILES canonique |
C1=NC2=C(N1)C(=O)NC(=O)N2O.O |
Numéros CAS associés |
13479-29-3 (Parent) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


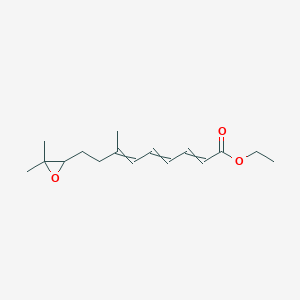
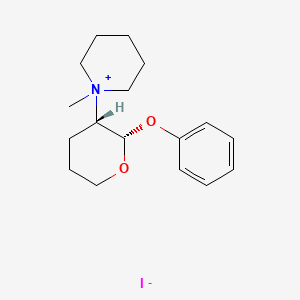
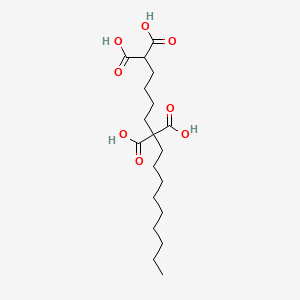
![2,5-Diphenyl-1,6-dihydro[1,2]diazocino[5,6-b]quinoxaline](/img/structure/B14490993.png)
![N-[(Azepane-1-carbonyl)sulfanyl]benzamide](/img/structure/B14490997.png)
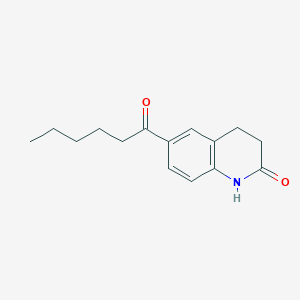
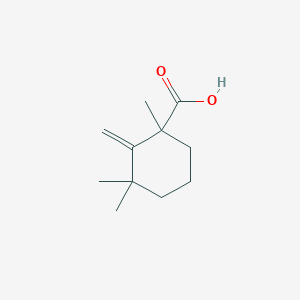

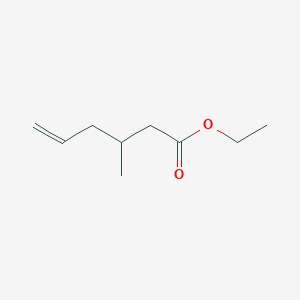
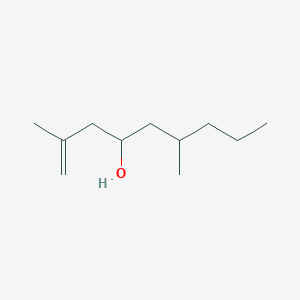

![1-(3-{2-[Ethyl(2-hydroxyethyl)amino]ethoxy}propyl)pyrrolidine-2,5-dione](/img/structure/B14491028.png)
